Cas no 14225-79-7 (2-(2,4-dichlorophenyl)-1H-benzimidazole)
2-(2,4-dichlorophenyl)-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole,2-(2,4-dichlorophenyl)-
- 2-(2,4-Dichlorophenyl)-1H-benzimidazole
- 2-(2,4-dichloro-phenyl)-1H-benzimidazole
- 2-(2,4-dichlorophenyl)-1H-benzo[d]imidazole
- 2-(2,4-dichloro-phenyl)-1H-benzoimidazole
- 2-(2,4-dichlorophenyl)benzimidazole
- 2-(2,4-Dichlor-phenyl)-1H-benzimidazol
- 2-(2,4-Dichlor-phenyl)-benzimidazol
- AC1L5OWJ
- AC1Q3SH0
- CBMicro_014315
- NSC128757
- SBB046164
- SureCN3336694
- MFCD00224350
- Z50129942
- DTXSID30299208
- 2-(2,4-dichlorophenyl)-1H-1,3-benzodiazole
- 1h-benzimidazole, 2-(2,4-dichlorophenyl)-
- SMSF0004794
- CS-0270455
- SCHEMBL3336694
- 14225-79-7
- LS-05797
- NSC-128757
- AKOS000275579
- BB 0241959
- BIM-0014260.P001
- 2-(2,4-dichlorophenyl)-1H-benzimidazole
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- MDL: MFCD00224350
- Inchi: 1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)
- InChI Key: FEFXAMYFMLSALS-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1=NC2C=CC=CC=2N1)Cl
Computed Properties
- Exact Mass: 262.00664
- Monoisotopic Mass: 262.006
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.427
- Boiling Point: 448.4°Cat760mmHg
- Flash Point: 257.5°C
- Refractive Index: 1.697
- PSA: 28.68
2-(2,4-dichlorophenyl)-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 070363-1g |
2-(2,4-Dichlorophenyl)-1H-benzimidazole |
14225-79-7 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 070363-5g |
2-(2,4-Dichlorophenyl)-1H-benzimidazole |
14225-79-7 | 5g |
£715.00 | 2022-03-01 | ||
| TRC | D475640-5mg |
2-(2,4-dichlorophenyl)-1H-benzimidazole |
14225-79-7 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D475640-10mg |
2-(2,4-dichlorophenyl)-1H-benzimidazole |
14225-79-7 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D475640-50mg |
2-(2,4-dichlorophenyl)-1H-benzimidazole |
14225-79-7 | 50mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM312081-5g |
2-(2,4-Dichlorophenyl)-1H-benzo[d]imidazole |
14225-79-7 | 95% | 5g |
$497 | 2021-06-17 | |
| abcr | AB379378-500 mg |
2-(2,4-Dichlorophenyl)-1H-benzimidazole |
14225-79-7 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB379378-1 g |
2-(2,4-Dichlorophenyl)-1H-benzimidazole |
14225-79-7 | 1g |
€239.00 | 2023-04-25 | ||
| Chemenu | CM312081-1g |
2-(2,4-Dichlorophenyl)-1H-benzo[d]imidazole |
14225-79-7 | 95% | 1g |
$183 | 2023-02-18 | |
| abcr | AB379378-500mg |
2-(2,4-Dichlorophenyl)-1H-benzimidazole; . |
14225-79-7 | 500mg |
€205.00 | 2025-04-21 |
2-(2,4-dichlorophenyl)-1H-benzimidazole Suppliers
2-(2,4-dichlorophenyl)-1H-benzimidazole Related Literature
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Em Canh Pham,Tuong Vi Thi Le,Tuyen Ngoc Truong RSC Adv. 2022 12 21621
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Em Canh Pham,Tuong Vi Le Thi,Huong Ha Ly Hong,Bich Ngoc Vo Thi,Long B. Vong,Thao Thanh Vu,Duy Duc Vo,Ngoc Vi Tran Nguyen,Khanh Nguyen Bao Le,Tuyen Ngoc Truong RSC Adv. 2023 13 399
Additional information on 2-(2,4-dichlorophenyl)-1H-benzimidazole
2-(2,4-Dichlorophenyl)-1H-Benzimidazole: A Comprehensive Overview
2-(2,4-Dichlorophenyl)-1H-benzimidazole, also known by its CAS number 14225-79-7, is a heterocyclic aromatic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the benzimidazole family, which has been extensively studied due to its unique electronic properties and versatile reactivity. The molecule consists of a benzene ring fused with an imidazole ring, where the imidazole moiety is further substituted with a 2,4-dichlorophenyl group. This substitution pattern imparts distinct electronic and steric effects, making it a valuable compound in both academic research and industrial applications.
The synthesis of benzimidazoles has been a topic of considerable interest for chemists over the past few decades. Traditional methods involve the condensation of o-phenylenediamine with carbonyl compounds such as aldehydes or ketones under acidic or basic conditions. However, recent advancements have introduced more efficient and selective routes, including microwave-assisted synthesis and catalytic methodologies. For instance, researchers have explored the use of transition metal catalysts like palladium to facilitate the formation of benzimidazoles via coupling reactions. These methods not only enhance the yield but also allow for greater control over the substitution patterns on the aromatic rings.
2-(2,4-Dichlorophenyl)-1H-benzimidazole has garnered attention due to its potential in pharmaceutical applications. The compound exhibits moderate anti-inflammatory and antioxidant activities, as demonstrated in recent studies conducted by researchers at leading institutions. Its ability to inhibit certain enzymes involved in inflammatory pathways makes it a promising candidate for drug development. Furthermore, the compound has shown selectivity towards specific targets in cancer cells, suggesting its potential as an anticancer agent.
In addition to its pharmacological applications, this compound finds utility in materials science as well. The aromaticity and conjugation within the benzimidazole framework make it suitable for use in organic electronics. Recent research has explored its application as a building block for constructing two-dimensional materials and organic semiconductors. For example, studies published in high-impact journals have demonstrated that thin films composed of benzimidazoles exhibit desirable electronic properties for use in field-effect transistors (FETs) and light-emitting diodes (LEDs). The presence of electron-withdrawing groups like the 2,4-dichlorophenyl substituent further enhances these properties by tuning the energy levels of the material.
The environmental impact of synthesizing and using benzimidazoles has also been a subject of scrutiny in recent years. With increasing emphasis on green chemistry practices, researchers are developing more sustainable methods for their production. For instance, solvent-free reactions and biocatalytic approaches have been proposed to reduce waste generation and energy consumption during synthesis. These efforts align with global initiatives aimed at promoting environmentally friendly chemical processes while maintaining high yields and product quality.
In conclusion, 2-(2,4-Dichlorophenyl)-1H-benzimidazole, with its CAS number 14225-79-7, stands as a testament to the versatility and significance of heterocyclic compounds in modern chemistry. Its diverse applications span from pharmaceuticals to materials science, driven by continuous advancements in synthetic methodologies and an improved understanding of its molecular properties. As research progresses, this compound is expected to play an even more pivotal role in addressing challenges across various scientific domains.
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